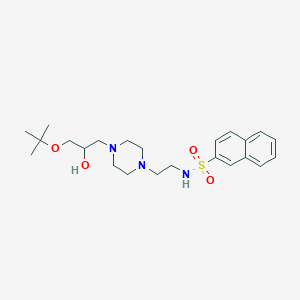

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide

Description

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide is a synthetic sulfonamide derivative characterized by a naphthalene core linked to a sulfonamide group and a substituted piperazine moiety. The tert-butoxy and hydroxypropyl substituents on the piperazine ring enhance steric bulk and modulate solubility, while the naphthalene sulfonamide scaffold is associated with diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O4S/c1-23(2,3)30-18-21(27)17-26-14-12-25(13-15-26)11-10-24-31(28,29)22-9-8-19-6-4-5-7-20(19)16-22/h4-9,16,21,24,27H,10-15,17-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQNYDMRINPOHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CN1CCN(CC1)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide involves multiple steps

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale batch processes, ensuring high purity and yield. Reaction conditions often include controlled temperatures and pressures, optimized for each synthetic step to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized under controlled conditions to introduce additional functional groups or modify existing ones.

Reduction: Selective reduction reactions can be used to alter the sulfonamide moiety.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the naphthalene ring or the piperazine moiety.

Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often include specific solvents and temperature control.

Major Products: The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction might yield amines or alcohols. Substitution reactions can produce a range of derivatives with modified pharmacological properties.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide is with a molecular weight of 467.6 g/mol. The compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial folic acid synthesis, crucial for bacterial growth and replication .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential, particularly in models of carrageenan-induced paw edema in rats. The results demonstrated a notable reduction in inflammation, suggesting that the compound may inhibit pro-inflammatory cytokines or modulate inflammatory pathways .

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators . The presence of the piperazine moiety is believed to enhance its selectivity towards cancer cells.

Case Study 1: Antimicrobial Screening

A study conducted by Paul et al. (2015) involved synthesizing various piperazine derivatives, including this compound). The synthesized compounds were screened for antimicrobial activity using microdilution methods against several pathogens. The results indicated that this particular compound exhibited promising activity comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of the compound were assessed using a rat model. The study revealed that administration of this compound significantly reduced paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and leading to physiological changes. Pathways involved may include signal transduction pathways, where the compound affects the function of key proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide can be contextualized against analogous sulfonamide derivatives. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity.

Structural Analogues

The provided evidence highlights two structurally related compounds:

N-(2-(naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2g)

- Key Features : Incorporates a tetramethylpiperidinyloxy (TEMPO) group and a phenylsulfonyl substituent.

- Synthesis : Synthesized via GP1 protocol using 2-vinylnaphthalene, yielding 43% after silica gel chromatography .

- Purification : Utilized pentane/diethyl ether (20:1) for flash chromatography .

N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e)

- Key Features : Substituted with a tert-butylphenyl group and TEMPO.

- Synthesis : Achieved 75% yield using 1-(tert-butyl)-4-vinylbenzene .

Biological Activity

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide is a synthetic compound that incorporates a piperazine moiety and a naphthalene sulfonamide structure, which has been linked to various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C27H37N3O4S

- Molecular Weight : 467.61 g/mol

- Key Functional Groups : Piperazine, tert-butoxy, naphthalene sulfonamide

The presence of the tert-butoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability. The naphthalene moiety is known for its role in various biological activities, such as anti-inflammatory and anticancer effects.

The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have shown inhibition of key enzymes involved in cancer proliferation, such as tubulin polymerization. For instance, naphthalene derivatives have been reported to bind at the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells .

- Receptor Interaction : The piperazine ring facilitates binding to various receptors, enhancing the compound's pharmacological profile. It has been shown that piperazine derivatives can inhibit acetylcholinesterase, suggesting potential neuroprotective effects .

Anticancer Activity

Naphthalene derivatives have been extensively studied for their anticancer properties. For example:

- In vitro studies demonstrated that naphthalene-substituted compounds could induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231), with significant cytotoxic effects observed at low concentrations (IC50 values around 0.5 µM) .

- Compounds similar to this compound have shown the ability to arrest the cell cycle at the G2/M phase, leading to increased apoptosis rates .

Comparative Studies

Comparative studies highlight the unique efficacy of this compound relative to other sulfonamide derivatives:

| Compound | IC50 (µM) | Mechanism of Action | Cell Line |

|---|---|---|---|

| This compound | TBD | Tubulin polymerization inhibition | MDA-MB-231 |

| Compound 5c (naphthalen-1-yl moiety) | 0.51 (MCF-7), 0.33 (A549) | Tubulin polymerization inhibition | MCF-7, A549 |

| Compound 6a (similar structure) | TBD | Apoptosis induction | MDA-MB-231 |

These findings indicate that modifications in the chemical structure can significantly influence biological activity.

Case Studies

- In Vitro Cytotoxicity Assessment : A study evaluated various naphthalene derivatives for cytotoxicity against MDA-MB-231 cells. The results indicated that compounds with a naphthalenesulfonamide structure exhibited potent cytotoxic effects and induced apoptosis through caspase activation .

- Animal Model Testing : In vivo studies using murine models demonstrated that certain naphthalene derivatives could suppress tumor growth without significant toxicity to major organs at therapeutic doses . This suggests a favorable safety profile for further clinical development.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide?

- Methodology : Optimize stepwise coupling of the naphthalene sulfonamide moiety with the tert-butoxy-piperazine intermediate. Use acetic anhydride for acetylation (as in sulfonamide derivatization, ), and employ solid-phase extraction (SPE) with HLB cartridges for purification to remove unreacted precursors . Monitor reaction progress via LC-MS with a C18 column and methanol/water gradients .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology : Combine - and -NMR to verify the piperazine ring, tert-butoxy group, and sulfonamide linkages. X-ray crystallography (if crystalline) can resolve stereochemical ambiguities, as demonstrated in sulfonamide analogs . Mass spectrometry (HRMS) ensures molecular weight accuracy, while FT-IR confirms functional groups (e.g., S=O stretching at ~1350 cm) .

Q. How can researchers design preliminary in vitro assays to evaluate this compound’s bioactivity?

- Methodology : Screen for receptor binding (e.g., serotonin receptors, given structural similarity to piperazine-based 5-HT antagonists ) using competitive radioligand assays. For enzyme inhibition studies (e.g., carbonic anhydrase), use fluorometric assays with 4-nitrophenyl acetate as a substrate. Include positive controls like acetazolamide .

Advanced Research Questions

Q. What experimental approaches can elucidate the role of the tert-butoxy group in modulating pharmacokinetic properties?

- Methodology : Conduct comparative metabolic stability assays using liver microsomes. Replace the tert-butoxy group with smaller alkoxy variants (e.g., methoxy) and measure half-life () via LC-MS/MS . Assess solubility differences using shake-flask methods with HPLC quantification . Molecular dynamics simulations can predict tert-butoxy interactions with CYP450 enzymes .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodology : Validate assay conditions by standardizing cell lines (e.g., HEK293 for receptor studies) and controlling pH/temperature. Replicate conflicting experiments with internal standards (e.g., deuterated analogs for LC-MS) to minimize matrix effects . Use isothermal titration calorimetry (ITC) to confirm binding affinities independently .

Q. What strategies are effective for quantifying this compound in environmental or biological samples with high sensitivity?

- Methodology : Employ isotope dilution mass spectrometry with -labeled internal standards. Optimize SPE protocols (e.g., Oasis HLB cartridges, 2 mL methanol elution) , and use a triple quadrupole LC-MS/MS in multiple reaction monitoring (MRM) mode. Validate limits of detection (LOD) below 1 ng/mL via calibration curves .

Q. How can computational modeling guide the optimization of this compound’s target selectivity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against homologous receptors (e.g., 5-HT vs. 5-HT) to identify key binding residues. Synthesize analogs with modified piperazine substituents and validate selectivity via functional assays (e.g., calcium flux for GPCR activity) .

Methodological Notes

- Synthesis : Prioritize protecting-group strategies for the tertiary alcohol to prevent side reactions .

- Analytical Validation : Include system suitability tests (e.g., column efficiency, peak symmetry) in LC-MS protocols to ensure reproducibility .

- Data Interpretation : Cross-reference crystallographic data (e.g., torsion angles in sulfonamide analogs ) with computational predictions to validate conformational preferences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.